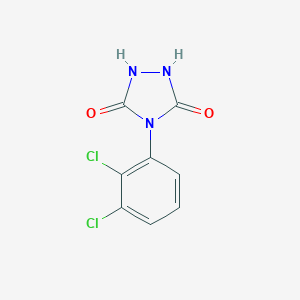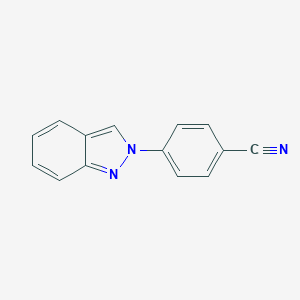![molecular formula C16H13FN2OS2 B258539 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B258539.png)
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone, also known as DTTPE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone acts as a positive allosteric modulator of the GABA-A receptor by binding to a specific site on the receptor. This enhances the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. The exact mechanism of action of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone is still being studied, but it is thought to involve changes in the conformation of the receptor.
Biochemical and Physiological Effects:
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase the duration of the sedative effects of benzodiazepines, which are commonly used as anxiolytics and hypnotics. It has also been found to enhance the effects of ethanol on the GABA-A receptor, which may contribute to its sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone is its specificity for the GABA-A receptor, which allows for more targeted studies of the receptor's role in various physiological processes. However, one limitation of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone is its relatively short half-life, which may limit its use in long-term studies.
Orientations Futures
There are several potential future directions for research on 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone. One area of interest is its potential as a therapeutic agent for conditions such as anxiety and insomnia. Another area of interest is its use in studying the role of the GABA-A receptor in various neurological disorders, such as epilepsy and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone and its potential interactions with other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone involves the reaction of 2-fluoroacetophenone with 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol in the presence of a base such as potassium carbonate. The reaction yields 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone as a yellow solid with a purity of 95% or higher. The synthesis method is relatively simple and can be scaled up for large-scale production.
Applications De Recherche Scientifique
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone a useful tool for studying the role of the GABA-A receptor in various physiological processes.
Propriétés
Nom du produit |
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone |
|---|---|
Formule moléculaire |
C16H13FN2OS2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C16H13FN2OS2/c1-9-10(2)22-16-14(9)15(18-8-19-16)21-7-13(20)11-5-3-4-6-12(11)17/h3-6,8H,7H2,1-2H3 |
Clé InChI |
JKGGYIUEZILMRV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)C3=CC=CC=C3F)C |
SMILES canonique |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)C3=CC=CC=C3F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)
![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)
![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)
![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)





![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)
